molecular formula C15H14O4 B150991 2,4-Dimethoxy-4'-hydroxybenzophenone CAS No. 41351-30-8

2,4-Dimethoxy-4'-hydroxybenzophenone

Cat. No.: B150991
CAS No.: 41351-30-8
M. Wt: 258.27 g/mol
InChI Key: QEHRETCJMLQPCR-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-4’-hydroxybenzophenone is an organic compound with the molecular formula C15H14O4. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and one hydroxy group attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxy-4’-hydroxybenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes and proteins involved in peptide bond formation. The compound is used as a cross-linking reagent, facilitating the formation of stable peptide bonds. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds during protein synthesis . Additionally, 2,4-Dimethoxy-4’-hydroxybenzophenone can interact with other biomolecules, including amino acids and nucleotides, to enhance the efficiency of peptide synthesis.

Cellular Effects

The effects of 2,4-Dimethoxy-4’-hydroxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in protein synthesis and cell growth. It can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites . These effects highlight the importance of 2,4-Dimethoxy-4’-hydroxybenzophenone in regulating cellular processes and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 2,4-Dimethoxy-4’-hydroxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For example, the compound can inhibit the activity of certain proteases, preventing the degradation of peptides and proteins . Additionally, 2,4-Dimethoxy-4’-hydroxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in various cellular processes, including protein synthesis and cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethoxy-4’-hydroxybenzophenone can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 2,4-Dimethoxy-4’-hydroxybenzophenone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 2,4-Dimethoxy-4’-hydroxybenzophenone vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve protein stability. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, while higher dosages lead to adverse effects. These findings underscore the importance of optimizing dosage levels in experimental settings to achieve desired outcomes without causing harm.

Metabolic Pathways

2,4-Dimethoxy-4’-hydroxybenzophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic state of the cell. The effects of 2,4-Dimethoxy-4’-hydroxybenzophenone on metabolic pathways highlight its role in modulating cellular metabolism and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, 2,4-Dimethoxy-4’-hydroxybenzophenone is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Binding proteins can facilitate the localization and accumulation of 2,4-Dimethoxy-4’-hydroxybenzophenone in specific tissues, enhancing its biochemical effects. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 2,4-Dimethoxy-4’-hydroxybenzophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, 2,4-Dimethoxy-4’-hydroxybenzophenone can localize to the endoplasmic reticulum, where it participates in protein synthesis and folding. The subcellular localization of this compound is essential for understanding its role in cellular processes and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-4’-hydroxybenzophenone can be synthesized through the Friedel-Crafts acylation of resorcinol dimethyl ether with p-hydroxybenzoic acid. The reaction is typically carried out in the presence of zinc chloride and phosphorous oxychloride at 60-65°C for 1.5 hours, yielding the desired product . Alternatively, the reaction can be conducted in nitrobenzene at 60°C for 2-3 hours or in the presence of polyphosphoric acid .

Industrial Production Methods

Industrial production of 2,4-Dimethoxy-4’-hydroxybenzophenone follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may vary to optimize yield and purity. The compound is typically produced in batch reactors, ensuring controlled temperature and pressure conditions to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-4’-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzophenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethoxy-4’-hydroxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-4’-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Similar in structure but lacks the methoxy groups.

    2,4-Dimethoxybenzophenone: Lacks the hydroxy group.

    4,4’-Dihydroxybenzophenone: Contains two hydroxy groups instead of methoxy groups.

Uniqueness

2,4-Dimethoxy-4’-hydroxybenzophenone is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRETCJMLQPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047886
Record name 4′-Hydroxy-2,4-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41351-30-8
Record name 4′-Hydroxy-2,4-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-4'-hydroxybenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,4-Dimethoxy-4'-hydroxybenzophenone in a research setting?

A1: this compound serves as an intermediate linker in solid-phase peptide synthesis utilizing the Fmoc (Fluorenylmethyloxycarbonyl) strategy []. This strategy is crucial for building peptides by sequentially adding amino acids to a growing chain attached to a solid support. The linker plays a vital role in anchoring the peptide chain to the resin and allowing for its eventual cleavage and purification.

Q2: Where can I find information about the physical properties and commercial availability of this compound?

A2: The provided research paper lists the following information:

  • Physical Data: The melting point of this compound is reported as 138–142 °C [].
  • Form Supplied in: The compound is available commercially in solid form [].

Q3: Is there a known synthesis method for this compound?

A3: Yes, the research outlines a Friedel-Crafts reaction for synthesis. This compound is produced by reacting 4-hydroxybenzoic acid with 1,3-dimethoxybenzene []. This reaction takes place in nitrobenzene using zinc chloride (ZnCl2) and phosphorus oxychloride (POCl3) as catalysts [].

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